![molecular formula C16H13ClN2O2S B3058702 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 912761-68-3](/img/structure/B3058702.png)
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Overview
Description
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of certain enzymes involved in pain signaling.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide in lab experiments is its potential pharmacological properties. The compound has been shown to have anti-cancer, anti-inflammatory, and analgesic effects, making it a potential candidate for drug development. However, one limitation of using N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide in lab experiments is its potential toxicity. The compound has been shown to be toxic to some normal cells at high concentrations, which could limit its use in certain applications.
Future Directions
There are several future directions for research on N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide. One direction is to further investigate the compound's potential pharmacological properties and its mechanism of action. This could involve studying the compound's effects on different types of cancer cells, as well as its potential use in combination with other drugs. Another direction is to investigate the compound's potential toxicity and ways to mitigate this toxicity, such as by modifying the structure of the compound. Lastly, future research could focus on developing new synthetic methods for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide that are more efficient and environmentally friendly.
Scientific Research Applications
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been studied for its potential pharmacological properties, including its effects on cancer cells, inflammation, and pain. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of inflammatory conditions and pain.
properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-7-11(17)8-13-14(9)18-16(22-13)19-15(20)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWCVKBLYLTJNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701198267 | |
Record name | N-(6-Chloro-4-methyl-2-benzothiazolyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701198267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |
CAS RN |
912761-68-3 | |
Record name | N-(6-Chloro-4-methyl-2-benzothiazolyl)-4-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912761-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Chloro-4-methyl-2-benzothiazolyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701198267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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